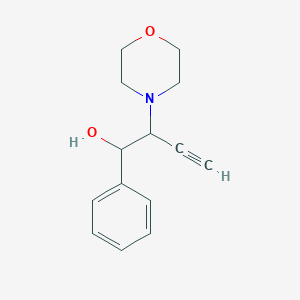
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol is an organic compound that contains a morpholine group, a phenyl group, and an alkyne group. This compound is known for its unique structure, which combines these functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol typically involves the reaction of morpholine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne group, where nucleophiles like halides or amines replace the hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alkanes .
Scientific Research Applications
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The morpholine group can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. The alkyne group can participate in covalent bonding with target proteins, leading to the inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol can be compared with other similar compounds, such as:
4-Phenyl-3-butyn-2-ol: This compound shares the phenyl and alkyne groups but lacks the morpholine group, making it less versatile in biological applications.
3-Hydroxy-1-phenyl-1-butyne: Similar in structure but with a hydroxyl group instead of the morpholine group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
36610-94-3 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-phenylbut-3-yn-1-ol |
InChI |
InChI=1S/C14H17NO2/c1-2-13(15-8-10-17-11-9-15)14(16)12-6-4-3-5-7-12/h1,3-7,13-14,16H,8-11H2 |
InChI Key |
VYKCXYSHLQPPOM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C(C1=CC=CC=C1)O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)
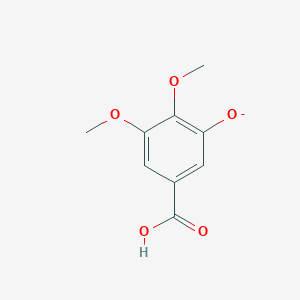
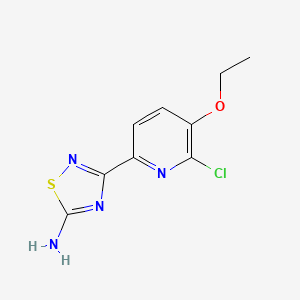
![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
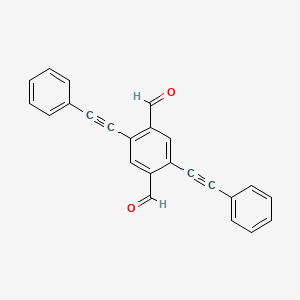
![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
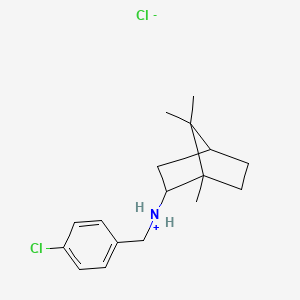
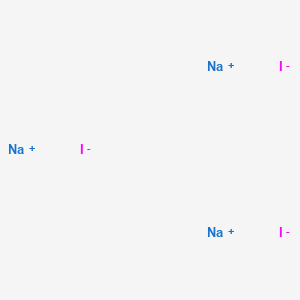
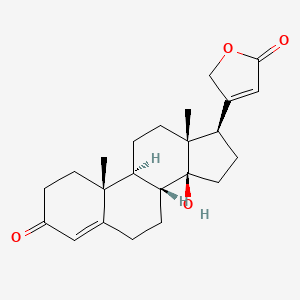

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
